molecular formula C16H14N4O8 B2446688 5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 891118-31-3

5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2446688
CAS No.: 891118-31-3
M. Wt: 390.308
InChI Key: IDSPXGNKEXUPRE-UHFFFAOYSA-N
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Description

The compound “5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a furan ring, a carboxamide group (-CONH2), an oxadiazole ring, and a trimethoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as nitration, amide coupling, and heterocycle formation . The trimethoxyphenyl group could potentially be introduced via a reaction with a trimethoxybenzene derivative .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The trimethoxyphenyl group is a six-membered benzene ring with three methoxy groups (-OCH3) attached . The oxadiazole is a five-membered ring containing three carbon atoms and two nitrogen atoms . The furan is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of several reactive groups. For example, the nitro group could potentially undergo reduction to form an amine, and the carboxamide could participate in various condensation reactions .

Scientific Research Applications

Carcinogenicity and Biological Effects

  • 5-Nitrofurans, a category to which the compound belongs, have been studied for their carcinogenic properties. Notably, the study by Cohen et al. (1975) investigated the carcinogenicity of eight 5-nitrofurans with heterocyclic substituents, finding that these compounds induced a high incidence of tumors in various tissues in rats (Cohen et al., 1975).

Chemical and Biological Properties of Oxadiazoles

  • The 1,3,4-oxadiazole ring, a component of the compound, has been extensively studied. Siwach and Verma (2020) highlight that 1,3,4-oxadiazoles are significant in drug development due to their wide range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities (Siwach & Verma, 2020).

Synthesis and Antimicrobial Properties

  • Jafari et al. (2017) studied the synthesis of 2,5 disubstituted 1,3,4-oxadiazole derivatives, demonstrating their notable antibacterial and antifungal activities, particularly against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activities. This could include testing its effects on various types of cells or organisms, and investigating its mechanism of action .

Properties

IUPAC Name

5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O8/c1-24-10-6-8(7-11(25-2)13(10)26-3)15-18-19-16(28-15)17-14(21)9-4-5-12(27-9)20(22)23/h4-7H,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSPXGNKEXUPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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